Gentamicin C1a
Gentamicin C1a
Gentamycin C1a is a gentamycin C. It is a conjugate base of a gentamycin C1a(5+).
Gentamicin C1a is a natural product found in Cordyceps farinosa, Serratia plymuthica, and other organisms with data available.
Gentamicin C1a is one of the major components of the gentamicin complex. Gentamicin C1a lacks methyl groups on the 2-amino-hexose ring and has a free amine at the 6' position.
Gentamicin C1a is a natural product found in Cordyceps farinosa, Serratia plymuthica, and other organisms with data available.
Gentamicin C1a is one of the major components of the gentamicin complex. Gentamicin C1a lacks methyl groups on the 2-amino-hexose ring and has a free amine at the 6' position.
Brand Name:
Vulcanchem
CAS No.:
26098-04-4
VCID:
VC20828315
InChI:
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
SMILES:
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
Molecular Formula:
C19H39N5O7
Molecular Weight:
449.5 g/mol
Gentamicin C1a
CAS No.: 26098-04-4
Cat. No.: VC20828315
Molecular Formula: C19H39N5O7
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gentamycin C1a is a gentamycin C. It is a conjugate base of a gentamycin C1a(5+). Gentamicin C1a is a natural product found in Cordyceps farinosa, Serratia plymuthica, and other organisms with data available. Gentamicin C1a is one of the major components of the gentamicin complex. Gentamicin C1a lacks methyl groups on the 2-amino-hexose ring and has a free amine at the 6' position. |
|---|---|
| CAS No. | 26098-04-4 |
| Molecular Formula | C19H39N5O7 |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
| Standard InChI | InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 |
| Standard InChI Key | VEGXETMJINRLTH-BOZYPMBZSA-N |
| Isomeric SMILES | C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O |
| SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
| Canonical SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
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